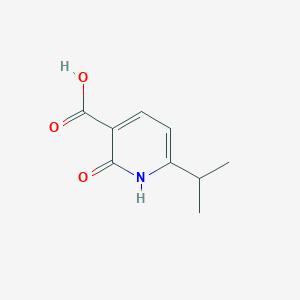
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol . The IUPAC name for this compound is 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, has been reported . The reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles, yields these derivatives .Molecular Structure Analysis
The compound adopts a planar conformation . It forms hydrogen-bonded sheets parallel to the direction via intermolecular N—H O and O—H O hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 181.07389321 g/mol .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Drug Precursors or Perspective Ligands
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
-
Neuroprotective, Immunological, and Anti-proliferative Applications
- Field : Pharmacology
- Application Summary : Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications are neuroprotective, immunological, and anti-proliferative effects .
-
Rapid Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application Summary : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones . This involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Method of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is facilitated by P2CA, producing pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : The reaction produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
-
Rapid Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application Summary : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones . This involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Method of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is facilitated by P2CA, producing pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : The reaction produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOMVYJXWOMHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543348 | |
| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |
CAS RN |
98483-00-2 | |
| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
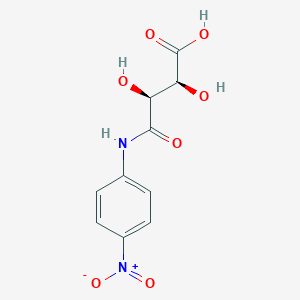
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
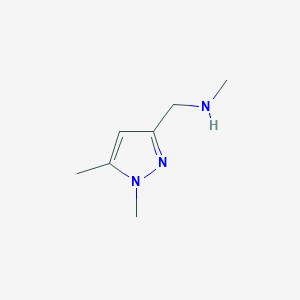

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)


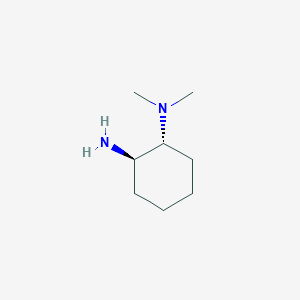

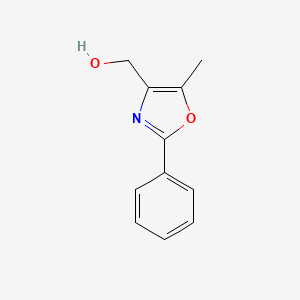
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

